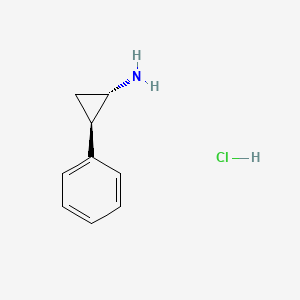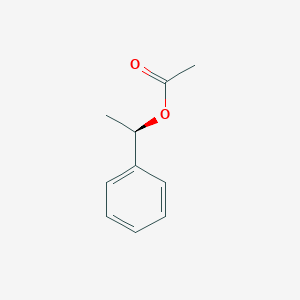
trans-2-Phenylcyclopropylamine hydrochloride
Overview
Description
Trans-2-Phenylcyclopropylamine hydrochloride, also known as tranylcypromine hydrochloride, is a compound of interest due to its unique structure and properties. It is a molecule that has been studied for various chemical and biochemical applications, excluding its pharmacological aspects.
Synthesis Analysis
The synthesis of trans-2-Phenylcyclopropylamine involves various chemical routes, one of which includes the reaction of α-chloroaldehydes leading to high diastereoselectivity for the cyclopropylamine structure. This process has been enhanced by using electrophilic zinc homoenolates trapped by an amine, followed by ring closure to generate the cyclopropylamine. A notable synthesis pathway involves the reductive amination of 1-phenyl-2-propanone (P2P), derived from phenylacetic acid and lead (II) acetate, indicating the compound's formation under specific synthetic conditions (West et al., 2019).
Molecular Structure Analysis
The molecular structure of trans-2-Phenylcyclopropylamine hydrochloride has been elucidated through crystallography, revealing its orthorhombic unit cell and the spatial arrangement of its molecules. This detailed structural information is crucial for understanding the compound's reactivity and interactions with biological molecules (Carlström, 1975).
Chemical Reactions and Properties
Trans-2-Phenylcyclopropylamine hydrochloride undergoes various chemical reactions, including deamination, which leads to the formation of allylic chlorides. These reactions are influenced by the concentration of chloride ions, indicating the compound's reactivity towards halogenation and its potential in synthetic chemistry applications (Wiberg & Österle, 1999).
Physical Properties Analysis
The physical properties of trans-2-Phenylcyclopropylamine hydrochloride, such as melting point, solubility, and crystalline structure, are essential for its handling and application in various chemical processes. These characteristics are determined by the compound's molecular structure and contribute to its stability and reactivity under different conditions.
Chemical Properties Analysis
Trans-2-Phenylcyclopropylamine hydrochloride's chemical properties, including its ability to act as a substrate and inhibitor for enzymes like lysyl oxidase, highlight its versatility beyond its structural significance. Its interaction with biological molecules underscores the importance of understanding its chemical behavior in diverse contexts (Shah et al., 1993).
Scientific Research Applications
Trans-2-Phenylcyclopropylamine hydrochloride, also known as tranylcypromine, is used clinically as an antidepressant. Research using zebrafish models has revealed that this compound can induce nerve cell apoptosis mediated by depression of lysine-specific demethylase 1 (LSD1) activity (Zhang Jie et al., 2009).
The compound has been studied for its interaction with lysyl oxidase, an enzyme involved in the cross-linking of elastin and collagen in connective tissues. It was found to inhibit lysyl oxidase both noncompetitively and reversibly (Shah et al., 1993).
Investigations have also focused on its role as a central 5-hydroxytryptamine (5-HT) receptor agonist, with studies showing the need for a hydroxy substituent in the phenyl ring for 5-HT-receptor stimulation (Arvidsson et al., 1988).
Tranylcypromine's potential in inhibiting monoamine oxidases A and B has been explored, indicating its use in targeting depression-associated pathophysiological pathways (Khan et al., 2013).
It has been shown to protect mice from high-fat-diet-induced obesity, suggesting implications in weight management and obesity research (Shemesh et al., 2014).
Additionally, trans-2-phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1, providing insights into its potential application in cancer chemotherapy (Schmidt & McCafferty, 2007).
Safety And Hazards
Trans-2-Phenylcyclopropylamine hydrochloride is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of personal protective equipment is advised when handling this chemical .
Future Directions
Trans-2-Phenylcyclopropylamine hydrochloride has been proposed as a structural scaffold for the development of mechanism-based inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), which is a possible target for cancer chemotherapy . It has also been proposed to target epigenetic regulation and ubiquitin-dependent degradation to increase fructose-1,6-bisphosphatase 1 (FBP1) expression .
properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
CAS RN |
1986-47-6, 4548-34-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of trans-2-Phenylcyclopropylamine hydrochloride in the context of cancer treatment?
A1: Trans-2-Phenylcyclopropylamine hydrochloride functions as a histone demethylase inhibitor, specifically targeting KDM3A and KDM5A. [, ] These enzymes are often overexpressed in bortezomib-resistant myeloma cells, contributing to drug resistance. [, ] By inhibiting KDM3A and KDM5A, trans-2-Phenylcyclopropylamine hydrochloride appears to suppress histone demethylation at specific sites (H3K4, H3K9, and H3K27), potentially reversing the chromatin-mediated drug-tolerant state. [, ] This suggests a potential for overcoming bortezomib resistance in myeloma cells. [, ]
Q2: Besides cancer, are there other disease models where trans-2-Phenylcyclopropylamine hydrochloride has been investigated?
A2: Yes, research has explored the role of trans-2-Phenylcyclopropylamine hydrochloride in the context of influenza A virus (IAV) infection. [] Interestingly, trans-2-Phenylcyclopropylamine hydrochloride appears to limit IAV replication by influencing the activity of IFITM3, a host restriction factor for many RNA viruses. [] The compound achieves this by increasing the monomethylation of IFITM3, which in turn, restricts IAV infection. []
Q3: Have there been any studies exploring the structural characteristics of trans-2-Phenylcyclopropylamine hydrochloride?
A3: While the provided research articles primarily focus on the biological activity of trans-2-Phenylcyclopropylamine hydrochloride, an earlier study from 1961 details its synthesis and provides insights into its structure. [] The study describes its synthesis through the reduction of the corresponding nitrile, highlighting its chemical structure and properties. []
Q4: Are there any known challenges or limitations associated with using trans-2-Phenylcyclopropylamine hydrochloride as a therapeutic agent?
A4: One study revealed that while inhibiting LSD1 (another histone demethylase) with trans-2-Phenylcyclopropylamine hydrochloride increased IFITM3 monomethylation and restricted IAV infection in vitro, it led to more severe disease outcomes in IAV-infected mice. [] This highlights the complex interplay between histone demethylation, viral infection, and host response, suggesting potential challenges in translating in vitro findings to in vivo settings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






